7-Hydroxy-2-naphthoic acid

Descripción general

Descripción

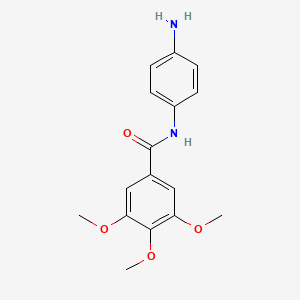

7-Hydroxy-2-naphthoic acid is a solid compound with a molecular weight of 188.18 . It has a CAS Number of 613-17-2 . The IUPAC name for this compound is 7-hydroxy-2-naphthoic acid . It is stored in a dry room at normal temperature .

Synthesis Analysis

The synthesis of 7-Hydroxy-2-naphthoic acid involves the sulfonation of 2-naphthoic acid at 160℃ to give the 7-sulfo derivative, followed by potassium hydroxide fusion at 260℃ . It can also couple with diazo compounds in the 8-position .Molecular Structure Analysis

The molecular structure of 7-Hydroxy-2-naphthoic acid is represented by the linear formula C11H8O3 . The InChI code for this compound is 1S/C11H8O3/c12-10-4-3-7-1-2-8 (11 (13)14)5-9 (7)6-10/h1-6,12H, (H,13,14) .Chemical Reactions Analysis

7-Hydroxy-2-naphthoic acid can undergo oxidation reactions. For instance, it has been found that a bacterial P450 monooxygenase from Rhodopseudomonas palustris, known as CYP199A2, exhibits oxidation activity towards three hydroxynaphthoic acids . Whole cells of the recombinant Escherichia coli strain expressing CYP199A2 efficiently catalyzed the regioselective oxidation of 1-, 3-, and 6-hydroxy-2-naphthoic acids to produce 1,7-, 3,7-, and 6,7-dihydroxy-naphthoic acid respectively .Physical And Chemical Properties Analysis

7-Hydroxy-2-naphthoic acid is a solid compound . It has a melting point of 274℃ .Aplicaciones Científicas De Investigación

Supramolecular Assemblies and Hydrogen Bonds

7-Hydroxy-2-naphthoic acid is involved in the formation of supramolecular assemblies. These assemblies are created through hydrogen bonding and weak aromatic stacking interactions. The study of these assemblies has implications in the understanding of crystal packing and molecular interactions, particularly in the context of organic solids with carboxylic acids and N-heterocycles (Pang et al., 2015).

Enzymatic Oxidation for Biocatalysis

7-Hydroxy-2-naphthoic acid can be synthesized enzymatically. Cytochrome P450 enzymes have been identified that can hydroxylate 2-naphthoic acid to produce 7-hydroxy-2-naphthoic acid. This enzymatic process presents an environmentally friendly approach to synthesizing hydroxynaphthoic acids and has potential applications in biocatalysis (Furuya & Kino, 2009).

Co-crystal Formation in Pharmaceuticals

7-Hydroxy-2-naphthoic acid is significant in pharmaceutical co-crystal preparation. The study of its polymorphs can provide insights into the stability and properties of pharmaceutical compounds. This has implications in drug formulation and the development of novel pharmaceuticals (Zhang et al., 2015).

Purification in Dyestuff and Pigments Industry

In the dyestuff and pigments industry, 7-Hydroxy-2-naphthoic acid is a key intermediate. Research into selective extraction methods for purifying this compound from impurities like 2-naphthol is crucial for improving the quality of products in this sector (Bapat & Patwardhan, 2017).

Fluorescence and Photophysical Studies

Photophysical properties of naphthoic acid derivatives, including 7-hydroxy-2-naphthoic acid, are studied for their fluorescence behavior. This research has implications in developing fluorescent probes and materials for sensing and analytical applications (Mishra et al., 2005).

Mecanismo De Acción

Target of Action

The primary target of 7-Hydroxy-2-naphthoic acid is the enzyme 1-Hydroxy-2-naphthoate dioxygenase . This enzyme plays a crucial role in the degradation of phenanthrene by certain bacterial species .

Mode of Action

7-Hydroxy-2-naphthoic acid interacts with its target enzyme, 1-Hydroxy-2-naphthoate dioxygenase, by serving as a substrate . The enzyme cleaves the singly hydroxylated aromatic ring of the compound . This interaction results in changes to the enzyme’s activity and the downstream metabolic processes .

Biochemical Pathways

The biochemical pathway affected by 7-Hydroxy-2-naphthoic acid is the degradation process of phenanthrene . The compound, as an intermediate of naphthalene biodegradation, stimulates the expression of ABC transporter, which maintains intracellular physiological activity by excreting 1-Hydroxy-2-naphthoic acid . The up-regulation of cytochrome C promotes the above process running smoothly .

Pharmacokinetics

It’s known that the compound is extensively metabolized by hydroxylation, with the major metabolite being α-hydroxysalmeterol . Most of the administered radioactivity is recovered in the feces and urine, with unchanged 7-Hydroxy-2-naphthoic acid accounting for less than 5% of the excreted dose in the urine .

Result of Action

The action of 7-Hydroxy-2-naphthoic acid results in the enhanced biodegradation of phenanthrene . This is particularly important in the context of bioremediation, where the compound contributes to the breakdown of polycyclic aromatic hydrocarbons (PAHs), a class of pollutants in the environment .

Action Environment

The action, efficacy, and stability of 7-Hydroxy-2-naphthoic acid can be influenced by various environmental factors. For instance, the compound’s action is enhanced in the presence of naphthalene, another PAH . .

Safety and Hazards

7-Hydroxy-2-naphthoic acid is considered hazardous. It is harmful if swallowed and may cause respiratory irritation . It also causes serious eye damage . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

While specific future directions for 7-Hydroxy-2-naphthoic acid are not mentioned in the search results, it’s worth noting that dihydroxynaphthoic acids and their derivatives, which can be synthesized from hydroxynaphthoic acids, are important chemicals that find use in numerous industrial applications, including dyes and optical materials .

Propiedades

IUPAC Name |

7-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h1-6,12H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXKKRVQMPPAMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxy-2-naphthoic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-fluorophenyl)sulfonylamino]benzoic Acid](/img/structure/B3146973.png)

![2-Chloro-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3146991.png)

![2-Methylpropyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B3147019.png)

![{5-[4-(Trifluoromethyl)phenyl]isoxazol-3-yl}methan-1-ol](/img/structure/B3147023.png)